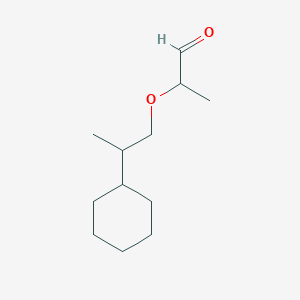
Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate is an organophosphorus compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphonate group attached to a hydroxy and methyl-substituted butyl chain, making it a versatile molecule for different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate typically involves the reaction of appropriate alcohols with phosphonic acid derivatives. One common method includes the reaction of 1-hydroxy-3-methylbutanol with diisopropyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the phosphonate ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation or chromatography is also common to remove any impurities and obtain a high-quality compound.
化学反応の分析
Types of Reactions
Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 1-oxo-3-methylbutyl phosphonate.
Reduction: Formation of dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphine.
Substitution: Formation of dipropan-2-yl (1-chloro-3-methylbutyl)phosphonate.
科学的研究の応用
Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用機序
The mechanism of action of Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biological processes, making it a valuable tool for studying enzyme function and developing new therapeutic agents.
類似化合物との比較
Similar Compounds
Diisopropyl tartrate: Used in asymmetric synthesis as a chiral ligand.
Dipropan-2-yl (4-bromobutyl)phosphonate: Similar structure but with a bromine atom, used in different chemical reactions.
Uniqueness
Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate is unique due to its specific combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial settings.
特性
CAS番号 |
89865-30-5 |
|---|---|
分子式 |
C11H25O4P |
分子量 |
252.29 g/mol |
IUPAC名 |
1-di(propan-2-yloxy)phosphoryl-3-methylbutan-1-ol |
InChI |
InChI=1S/C11H25O4P/c1-8(2)7-11(12)16(13,14-9(3)4)15-10(5)6/h8-12H,7H2,1-6H3 |
InChIキー |
KONSNJDPQHOQBH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(O)P(=O)(OC(C)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


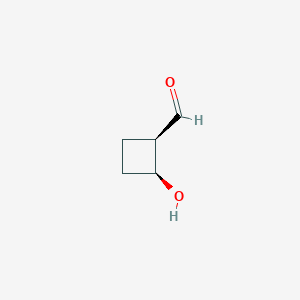
![but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14375319.png)
![2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14375320.png)
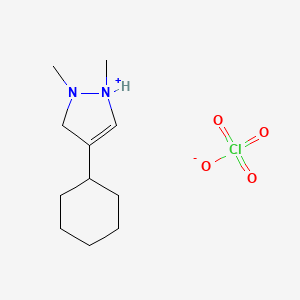

![1-Butoxybenzo[e]pyrene](/img/structure/B14375331.png)
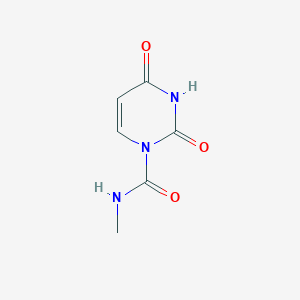
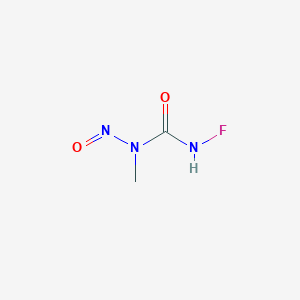

![3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14375360.png)
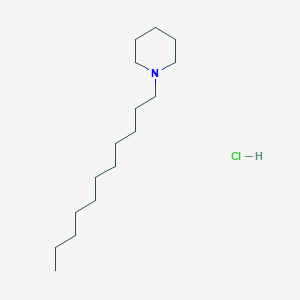

![N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine](/img/structure/B14375381.png)
